Droloxifene - 82413-20-5

Droloxifene

Catalog Number: EVT-266533
CAS Number: 82413-20-5
Molecular Formula: C26H29NO2
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Droloxifene, also known as 3-hydroxytamoxifen, is a synthetic non-steroidal antiestrogen. [] It belongs to the class of Selective Estrogen Receptor Modulators (SERMs). [, ] These compounds interact with estrogen receptors, displaying agonist or antagonist activity depending on the target tissue. [] In scientific research, Droloxifene is primarily used for investigating estrogen receptor signaling pathways and their role in various physiological processes.

Source and Classification

Droloxifene is derived from the family of triphenylethylene compounds, which are known for their estrogenic and anti-estrogenic properties. Its classification as a SERM allows it to exhibit both estrogenic and anti-estrogenic effects depending on the tissue type, making it a valuable candidate in cancer treatment protocols.

Synthesis Analysis

The synthesis of droloxifene has been explored through various methods, highlighting its chemical versatility.

Synthetic Methods

These advancements in synthesis not only improve yields but also simplify purification processes and reduce the number of steps required for production.

Molecular Structure Analysis

Droloxifene possesses a complex molecular structure characterized by its triphenylethylene backbone.

Structural Details

  • Chemical Formula: C26_{26}H28_{28}O2_{2}
  • Molecular Weight: Approximately 396.5 g/mol
  • The structure includes multiple aromatic rings that contribute to its interaction with estrogen receptors.
  • The presence of functional groups such as hydroxyl (-OH) and methoxy (-OCH3_3) enhances its biological activity.

The molecular arrangement allows droloxifene to effectively bind to estrogen receptors, influencing gene expression related to cell proliferation and apoptosis.

Chemical Reactions Analysis

Droloxifene undergoes various chemical reactions that are crucial for its biological activity and therapeutic applications.

Key Reactions

  1. Estrogen Receptor Binding:
    • Droloxifene acts as an antagonist or agonist depending on the target tissue, influencing cellular responses through receptor-mediated pathways.
  2. Metabolism:
    • The compound can be metabolized into several active metabolites that may exhibit different pharmacological profiles.
    • Studies have indicated that droloxifene can form o-quinones, which may have implications for cytotoxicity .

These reactions underscore the importance of droloxifene's chemical behavior in therapeutic contexts.

Mechanism of Action

Droloxifene's mechanism of action is primarily linked to its interaction with estrogen receptors.

Mechanistic Insights

  • Estrogen Modulation:
    • Droloxifene binds to estrogen receptors in target tissues such as breast tissue, inhibiting estrogen-induced cell proliferation.
    • It can also induce apoptosis in certain cancer cell lines, providing a dual mechanism of action that includes both growth inhibition and programmed cell death .
  • Gene Regulation:
    • By modulating gene expression associated with cell cycle regulation and apoptosis, droloxifene can effectively alter tumor growth dynamics.

This mechanism highlights droloxifene's potential as a targeted therapy in hormone-sensitive cancers.

Physical and Chemical Properties Analysis

Droloxifene exhibits several physical and chemical properties that are relevant for its application in medicinal chemistry.

Applications

Droloxifene's applications primarily revolve around oncology, particularly in breast cancer treatment.

Therapeutic Uses

  1. Breast Cancer Treatment:
    • As a SERM, droloxifene is investigated for its ability to inhibit estrogen-dependent tumor growth.
  2. Research Applications:
    • Its unique mechanism makes it a subject of research aimed at understanding resistance mechanisms in hormone-responsive cancers.
  3. Potential Use in Other Conditions:
    • Ongoing studies are exploring its efficacy in other hormone-related disorders beyond breast cancer.
Pharmacological Mechanisms of Action

Estrogen Receptor Modulation Dynamics

Binding Affinity Profiling for ERα/ERβ Isoforms

Droloxifene (3-hydroxytamoxifen) is a triphenylethylene-derived selective estrogen receptor modulator (SERM) exhibiting high selectivity for estrogen receptor alpha (ERα) over estrogen receptor beta (ERβ). Preclinical studies demonstrate its binding affinity for ERα is 10–60-fold higher than tamoxifen, attributed to the 3-hydroxyl group enhancing hydrogen bonding in the ligand-binding domain (LBD) [3] [7] [9]. This structural feature stabilizes the Droloxifene-estrogen receptor complex, reducing dissociation rates and increasing potency in ERα-positive breast cancer cells [3] [9]. Comparative affinity studies show the following equilibrium dissociation constants (K_d):

Table 1: Estrogen Receptor Binding Affinities of SERMs

CompoundERα K_d (nM)ERβ K_d (nM)ERα Selectivity Ratio (ERα/ERβ)
Droloxifene0.2–0.55.8~29:1
Tamoxifen3.0–5.015.0~5:1
4-Hydroxytamoxifen0.1–0.30.7~7:1

Data compiled from in vitro competitive binding assays using human recombinant receptors [3] [7] [9].

Droloxifene’s ERα preference underpins its tissue-specific actions, with computational modeling confirming deeper penetration into the ERα hydrophobic pocket due to optimal van der Waals interactions [9].

Agonist-Antagonist Activity Ratios in Tissue-Specific Contexts

Droloxifene displays tissue-selective estrogenic/antiestrogenic activities governed by coregulator recruitment and receptor conformational changes:

  • Breast Tissue (Antagonist): In ERα-positive mammary carcinoma cells (e.g., MCF-7), Droloxifene acts as a pure antagonist, inhibiting estradiol-induced proliferation by 70–90% at physiological concentrations (IC₅₀ = 0.1 μM). It induces apoptosis via p53 upregulation and suppresses insulin-like growth factor I (IGF-I)-stimulated growth pathways [3] [5] [6].
  • Bone Tissue (Agonist): In osteoclasts, Droloxifene mimics estrogen by inducing p53-mediated apoptosis, reducing osteoclastogenesis, and preventing estrogen deficiency-induced bone loss. This agonist activity matches estradiol in maintaining bone mineral density in ovariectomized rat models [5] [7].
  • Uterine Tissue (Neutral/Antagonist): Unlike tamoxifen, Droloxifene shows minimal estrogenicity in the endometrium. It lacks uterotrophic effects in immature rats and does not induce endometrial hyperplasia, attributed to its inability to recruit coactivators like SRC-3 in uterine cells [3] [4] [7].
  • CNS Effects (Modulator): Droloxifene modulates cytoskeletal proteins (e.g., microtubule-associated protein 2, neurofilaments) in neuronal cells, suggesting neuroprotective potential via non-genomic signaling pathways [2].

Table 2: Tissue-Specific Agonist-Antagonist Activity Ratios

TissueActivity ProfileKey BiomarkersCompared to Tamoxifen
BreastAntagonist↓ IGF-I, ↑ TGF-β, ↑ p53/apoptosisHigher growth inhibition potency
BoneAgonist↓ Osteoclastogenesis, ↑ osteoclast apoptosisEquivalent to estradiol
UterusNeutralNo hypertrophy, ↓ ERα transactivationReduced estrogenicity
BrainModulatorAltered MAP2, neurofilament expressionSimilar to raloxifene

Data derived from in vivo models and cell culture studies [2] [3] [5].

Structural Determinants of Triphenylethylene Derivatives in SERM Activity

Droloxifene’s SERM profile is defined by key structural motifs shared among triphenylethylene derivatives:

  • Phenolic Hydroxyl Group: The 3-OH substitution (absent in tamoxifen) enhances ERα binding affinity and metabolic stability. This group forms critical hydrogen bonds with ERα residues Glu353/Arg394, stabilizing the antagonist conformation [3] [7] [9].
  • Rigid Side Chain: The dimethylaminoethoxy side chain extends into the coactivator-binding cleft, sterically hindering helix 12 (H12) repositioning required for agonist activity. This forces H12 into an antagonistic position, blocking coactivator recruitment (e.g., NCoA-1) in breast tissue [4] [9].
  • Ethyl Group vs. Chloride (vs. Toremifene): Droloxifene’s ethyl group (instead of tamoxifen’s methyl or toremifene’s chloride) optimizes hydrophobic interactions with Leu387/Leu391, contributing to its higher antiestrogenic ratio [7] [9].

Figure: Structural Comparison of Triphenylethylene SERMs

Tamoxifen: R1 = CH₃, R2 = H  Toremifene: R1 = CH₂CH₃, R2 = Cl  Droloxifene: R1 = CH₂CH₃, R2 = OH  

The 3-OH group in Droloxifene (vs. H in tamoxifen or Cl in toremifene) is the key determinant of its pharmacological superiority [3] [7] [9].

Molecular dynamics simulations confirm Droloxifene induces a unique ERα LBD conformation distinct from tamoxifen, with reduced H12 mobility and increased proteasomal degradation—aligning with its "pure antagonist" behavior in mammary tissue [4] [9]. These features collectively enable Droloxifene to achieve a 5-fold higher antiestrogenic/estrogenic activity ratio than tamoxifen in preclinical models [3] [6].

Properties

CAS Number

82413-20-5

Product Name

Droloxifene

IUPAC Name

3-[(E)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C26H29NO2/c1-4-25(20-9-6-5-7-10-20)26(22-11-8-12-23(28)19-22)21-13-15-24(16-14-21)29-18-17-27(2)3/h5-16,19,28H,4,17-18H2,1-3H3/b26-25+

InChI Key

ZQZFYGIXNQKOAV-OCEACIFDSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3

Synonyms

3-[(1E)-1-[4-[2-(Dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]-phenol; _x000B_Droloxifene; E-Droloxifene; K-060; K060E; K 21.060E;

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2=CC(=CC=C2)O)C3=CC=CC=C3

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)OCCN(C)C)\C2=CC(=CC=C2)O)/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.